molecular formula C9H7FN2O2 B2833736 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid CAS No. 697739-07-4

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid

Cat. No.: B2833736
CAS No.: 697739-07-4
M. Wt: 194.165
InChI Key: OKPNNCCYWIRQFX-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position of the indazole ring. It is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

6-Fluoro-1-methyl-1H-indazole-4-carboxylic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

6-fluoro-1-methylindazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-8-3-5(10)2-6(9(13)14)7(8)4-11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPNNCCYWIRQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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